molecular formula C8H14F2O B6234182 (4,4-difluoro-1-methylcyclohexyl)methanol CAS No. 1360568-91-7

(4,4-difluoro-1-methylcyclohexyl)methanol

Cat. No.: B6234182
CAS No.: 1360568-91-7
M. Wt: 164.2
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Description

(4,4-difluoro-1-methylcyclohexyl)methanol is a cyclic secondary alcohol characterized by a high level of fluorination. This compound is known for its unique physical, chemical, and biological properties, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-difluoro-1-methylcyclohexyl)methanol typically involves the difluoromethylation of a cyclohexyl precursor. One common method includes the reaction of a cyclohexyl compound with difluorocarbene, generated in situ from a difluoromethylating reagent under basic conditions . The reaction conditions often involve the use of potassium fluoride (KF) or potassium hydroxide (KOH) as activators to facilitate the insertion of the difluorocarbene into the cyclohexyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions is crucial for producing the compound in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

(4,4-difluoro-1-methylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (4,4-difluoro-1-methylcyclohexyl)ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(4,4-difluoro-1-methylcyclohexyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-difluoro-1-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-difluoro-1-methylcyclohexyl)amine
  • (4,4-difluoro-1-methylcyclohexyl)ketone
  • (4,4-difluoro-1-methylcyclohexyl)chloride

Uniqueness

(4,4-difluoro-1-methylcyclohexyl)methanol is unique due to its high level of fluorination, which imparts distinct physical and chemical properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it valuable in various research and industrial applications .

Properties

CAS No.

1360568-91-7

Molecular Formula

C8H14F2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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